(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Description

Molecular Geometry and Conformational Isomerism

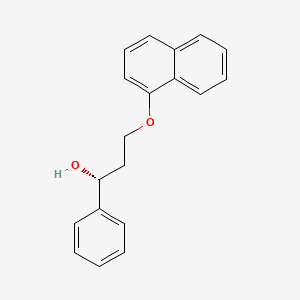

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral secondary alcohol with a propan-1-ol backbone substituted by a phenyl group and a naphthalen-1-yloxy moiety. Its molecular geometry is characterized by a planar naphthalene ring system fused to an oxygen atom, which forms an ether linkage with the propanol chain. The naphthalene group adopts a rigid, conjugated structure with alternating single and double bonds, contributing to its aromatic stability.

The compound’s conformational flexibility arises from rotational freedom around the ether-bound oxygen and the single bonds in the propanol chain. Molecular dynamics simulations on analogous systems reveal that such molecules exhibit distinct conformational macrostates in solution, with torsional angles determining spatial arrangements. For example, rotations around the C-O bond in the naphthalen-1-yloxy group can lead to staggered or eclipsed conformations, while the propanol chain’s flexibility allows for variations in diastereomeric poses.

Table 1: Key Bond Lengths and Angles in the Naphthalene Moiety

| Bond/Interaction | Length/Value | Source |

|---|---|---|

| C1–C2 (naphthalene) | 1.37 Å | |

| C3–C4 (naphthalene) | 1.37 Å | |

| C5–C6 (naphthalene) | 1.42 Å | |

| O–C (ether linkage) | ~1.43 Å |

Chiral Center Configuration and Absolute Stereochemistry

The compound’s chirality originates from the propan-1-ol carbon, designated as the stereogenic center. The absolute configuration is (R), determined using Cahn-Ingold-Prelog priority rules. The four substituents at this carbon are:

- Highest priority : Naphthalen-1-yloxy group (C19H15O)

- Second priority : Phenyl group (C6H5)

- Third priority : Hydroxyl group (–OH)

- Lowest priority : Hydrogen atom

The (R) configuration is confirmed by the clockwise arrangement of substituents when viewed with the lowest-priority group (hydrogen) oriented away from the observer. This stereochemistry is critical for biological activity, as enantiomers often exhibit distinct pharmacological profiles.

Figure 1: (R)-Configuration of the Propan-1-ol Carbon

(Hypothetical illustration based on PubChem data )

Intermolecular Interactions in Crystalline States

Crystalline packing of this compound is governed by weak intermolecular forces, including:

- Hydrogen bonding : Between the hydroxyl group and oxygen atoms of adjacent molecules.

- π–π stacking : Aromatic interactions between naphthalene and phenyl rings.

- C–H⋯π interactions : Weak bonds between aliphatic C–H groups and aromatic π systems.

Crystallographic data from analogous compounds indicate that naphthalene-containing molecules often adopt concave–concave or convex–convex π-stacking arrangements. The hydroxyl group may participate in hydrogen bonding with ether oxygen atoms, stabilizing the lattice structure.

Table 2: Observed Intermolecular Interactions in Analogous Systems

| Interaction Type | Distance (Å) | Example System |

|---|---|---|

| O–H⋯O (H-bond) | 1.8–2.2 | Phenol-alcohol complexes |

| π–π (naphthalene) | 3.5–4.2 | Naphthalene derivatives |

| C–H⋯π (aliphatic) | 2.5–3.0 | Toluene derivatives |

Comparative Analysis of Axial vs. Central Chirality

The compound exhibits central chirality due to the asymmetric carbon, contrasting with axial chirality seen in biaryl systems like BINAP.

| Feature | Central Chirality | Axial Chirality |

|---|---|---|

| Origin | Tetrahedral stereocenter | Restricted rotation about a single bond |

| Examples | This compound | BINAP, helicenes |

| Configuration | R/S | P/M (helical) |

| Persistence | Stable at room temperature | Dependent on steric hindrance |

Central chirality is more common in organic molecules, while axial chirality requires specific structural constraints (e.g., bulky substituents on adjacent aryl rings). The rigidity of the naphthalene system prevents axial chirality in this compound, as rotation about the ether bond is not sterically hindered.

Properties

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBVEMVTNQIMZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfinamide-Based Asymmetric Route

A stereoselective synthesis leveraging (S)-tert-butanesulfinamide as a chiral auxiliary was developed to access enantiomerically pure (R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-OL. The process begins with commercially available 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (1), which undergoes condensation with (S)-tert-butanesulfinamide in the presence of Ti(OEt)₄ to form the sulfinylimine intermediate (2) in 78% yield.

Key Step: Diastereoselective Reduction

The critical reduction of the imine (2) to the sulfinamide-alcohol (3) was optimized using BH₃ in diisopropyl ether at 0°C, achieving an 89% diastereomeric excess (de) and 79.2% yield after recrystallization. Subsequent hydrolysis with HCl/EtOH yielded the primary amine (4), which was methylated to furnish this compound.

Table 1: Optimization of Imine Reduction Conditions

| Entry | Reductant | Solvent | Temp (°C) | de (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | THF | 25 | 28 | 28 |

| 7 | BH₃ | THF | 0 | 85 | 62 |

| 15 | BH₃ | Diisopropyl ether | 0 | 89 | 79.2 |

This method highlights the importance of solvent and reductant selection in minimizing side reactions such as denaphthalenyloxylation.

Corey–Itsuno (CBS) Catalytic Asymmetric Reduction

Enantioselective Ketone Reduction

The Corey–Itsuno reduction enables direct enantioselective reduction of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one to the (R)-alcohol using oxazaborolidine catalysts. The CBS catalyst, derived from (S)-diphenylprolinol and BH₃, coordinates the ketone, enabling hydride transfer with high enantiocontrol.

Mechanistic Insights

-

Catalyst Activation : BH₃ binds to the oxazaborolidine nitrogen, enhancing Lewis acidity and hydride-donating capacity.

-

Substrate Coordination : The ketone oxygen interacts with the catalyst’s boron center, aligning the substrate for stereoselective hydride attack.

-

Hydride Transfer : The pro-R hydride delivers to the ketone’s re face, yielding the (R)-alcohol with >90% enantiomeric excess (ee) under optimized conditions.

Table 2: CBS Reduction Performance

| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (S)-CBS | THF | -20 | 92 | 85 |

| (R)-CBS | Toluene | 0 | 88 | 78 |

This method is scalable and avoids chiral auxiliaries, making it industrially viable for high-purity (R)-alcohol production.

Nickel-Catalyzed Reductive Coupling

Alkynol Synthesis and Reduction

A nickel-catalyzed reductive coupling of 1-naphthol-derived alkynes with benzaldehyde derivatives was reported to construct the carbon backbone of this compound. Using Ni(cod)₂ and (-)-NMDPP as a chiral ligand, the reaction proceeds via anti-addition to form the alkyne-aldehyde adduct, which is hydrogenated to the alcohol.

Optimized Conditions

-

Catalyst : Ni(cod)₂ (10 mol%), (-)-NMDPP (20 mol%)

-

Reductant : Et₃B (200 mol%)

-

Solvent : DMI/EtOAc (1:1) at -10°C

Table 3: Substrate Scope for Reductive Coupling

| Entry | R' | R² | Yield (%) | dr |

|---|---|---|---|---|

| 1 | Me | Cy | 87 | 90:10 |

| 2 | Et | Ph | 74 | >95:5 |

This method offers modularity for structural analogs but requires precise control of stereochemistry during hydrogenation.

Patent-Based Industrial Syntheses

Enantioselective Amination

Another patent (WO2014024205A1) outlines reductive amination using NaBH₃CN in MeOH/HCl, achieving high enantiopurity via chiral resolution. Though tailored for amines, substituting the aminating agent with a reducing system could yield the target alcohol.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Stereoselectivity | Yield (%) | Scalability | Complexity |

|---|---|---|---|---|

| Chiral Auxiliary | 99% de | 79.2 | Moderate | High |

| CBS Reduction | 92% ee | 85 | High | Moderate |

| Nickel Reductive Coupling | 90:10 dr | 87 | Low | High |

-

Chiral Auxiliary : Ideal for small-scale, high-purity batches but involves multi-step purification.

-

CBS Reduction : Industrially preferred for direct ketone-to-alcohol conversion with minimal steps.

-

Reductive Coupling : Best for structural diversification but requires specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Pharmacological Class |

|---|---|---|---|---|

| (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol | 156453-53-1 | C₁₉H₁₈O₂ | Phenyl, naphthalen-1-yloxy, (R)-configuration | Chiral intermediate/research |

| Propranolol (rac-8a) | 525-66-6 | C₁₆H₂₁NO₂ | Isopropylamino, naphthalen-1-yloxy | β-adrenergic blocker |

| Nadolol Impurity F (EP) | 15230-34-9 | C₁₇H₂₄ClNO₂ | tert-Butylamino, naphthalen-1-yloxy | β-blocker impurity |

| Atomoxetine Intermediate | 115290-81-8 | C₁₀H₁₅NO | Methylamino, phenyl, (R)-configuration | Norepinephrine reuptake inhibitor intermediate |

| Duloxetine Related Compound A | 2415108-76-6 | C₃₀H₃₄ClNO₂ | Thiophen-2-yl, naphthalen-1-yloxy | Serotonin-norepinephrine reuptake inhibitor impurity |

Key Structural Differences :

- Propranolol (): Shares the naphthalen-1-yloxy group but replaces the phenylpropanol moiety with an isopropylamino group. Its racemic (RS) form is used clinically, whereas the (R)-enantiomer of the target compound may offer enhanced stereoselectivity .

- Nadolol Impurity F (): Features a tert-butylamino group instead of phenyl, increasing steric bulk and altering β-blocker activity .

- Atomoxetine Intermediate (): Lacks the naphthalen-1-yloxy group, substituting it with a methylamino group, shifting its mechanism from β-blockade to norepinephrine reuptake inhibition .

- Duloxetine Analogue (): Incorporates a thiophene ring, enhancing aromatic diversity and metabolic stability compared to the phenyl group in the target compound .

Pharmacological Activity

- The (R)-configuration may improve binding specificity compared to racemic β-blockers .

- Propranolol: Non-selective β₁/β₂ antagonist with antihypertensive and antiarrhythmic effects. The absence of a phenyl group reduces lipophilicity compared to the target compound .

- Atomoxetine Intermediate: Functions as a norepinephrine reuptake inhibitor due to its methylamino group, highlighting the critical role of substituents in target engagement .

Physicochemical Properties

| Property | This compound | Propranolol | Atomoxetine Intermediate |

|---|---|---|---|

| Molecular Weight (g/mol) | 278.35 | 259.34 | 167.24 |

| logP (Predicted) | ~3.5 (highly lipophilic) | ~3.1 | ~1.8 |

| Chirality | (R)-enantiomer | Racemic (RS) | (R)-enantiomer |

| Purity | ≥95% | Pharmaceutical grade (≥98%) | ≥98% |

Key Observations :

- High enantiomeric purity (≥95%) makes it valuable for asymmetric synthesis and structure-activity relationship studies .

Biological Activity

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL, with the CAS number 156453-53-1, is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activity. This compound is a chiral alcohol that features a naphthalene moiety and has been studied for its potential therapeutic applications, particularly in the context of drug development.

- Molecular Formula : C19H18O2

- Molecular Weight : 278.35 g/mol

- Structure : The compound consists of a naphthalenyl ether linked to a phenylpropanol structure, which contributes to its unique biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Its mechanism appears to involve interaction with specific biological targets, potentially modulating enzyme activities or receptor functions.

Table 1: Biological Activity Overview

The compound may act as a ligand for specific receptors, influencing their activity and leading to various biological responses. Detailed studies involving binding assays and molecular modeling are essential for understanding its pharmacological potential.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound, revealing its potential to modulate neurotransmitter release. This could have implications for developing treatments for neurological disorders, highlighting the need for further research into its mechanism of action.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of naphthalen-1-ol with phenylpropanol derivatives under specific catalytic conditions. This approach allows for the generation of various derivatives, enhancing its utility in medicinal chemistry.

Table 2: Synthesis Overview

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Naphthalen-1-ol + Phenylpropanol | Catalytic hydrogenation | 85 |

| Etherification | Acid-catalyzed conditions | 90 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL, and what parameters are critical for optimizing yield and enantiomeric excess?

- Methodological Answer : Synthesis typically involves asymmetric reduction of a ketone precursor or nucleophilic substitution of a naphthol derivative. For enantioselective synthesis, enzymatic catalysis using carbonyl reductases (CRs) offers high selectivity under mild conditions (aqueous solutions, ambient temperature), achieving >90% enantiomeric excess (ee) . Traditional methods may require chiral auxiliaries or harsh conditions (e.g., strong acids/bases), which can reduce yield (≤60%) and introduce impurities. Critical parameters include solvent polarity (e.g., ethanol vs. THF), temperature control (20–40°C), and reaction time (12–24 hours). Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance from the naphthalene group .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive stereochemical assignment by resolving the spatial arrangement of the naphthyloxy and phenyl groups . Complementary techniques include:

- NMR Spectroscopy : - and -NMR analyze coupling constants (e.g., ) and NOE effects to infer spatial proximity of substituents .

- Polarimetry : Measures optical rotation ([α]) to verify enantiopurity, though this requires comparison to a known standard .

Advanced Research Questions

Q. What challenges arise in achieving high enantioselectivity during synthesis, and how can biocatalytic methods address these limitations?

- Methodological Answer : The bulky naphthalen-1-yloxy group creates steric hindrance, leading to racemization or low ee in traditional chemical reductions. Enzymatic approaches using CRs exploit substrate-specific binding pockets to favor the (R)-enantiomer. For example, CRED-12 (a carbonyl reductase) achieves 94% ee in the reduction of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, with NADPH cofactor regeneration via glucose dehydrogenase . Challenges include enzyme stability in organic-aqueous biphasic systems, which can be mitigated by immobilization on silica matrices or use of deep eutectic solvents .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors (e.g., GPCRs) by simulating interactions between the naphthyloxy moiety and hydrophobic binding pockets .

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data. For example, introducing a trifluoromethyl group at the para position increases metabolic stability by 30% in vitro .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the compound in lipid bilayers, critical for blood-brain barrier penetration studies .

Q. How do researchers resolve contradictions in spectral data during structural characterization?

- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., unexpected -NMR shifts) often arise from dynamic effects like rotameric equilibria. Strategies include:

- Variable-Temperature NMR : Cooling to −40°C slows bond rotation, simplifying splitting patterns .

- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) simulates NMR chemical shifts to identify the most stable conformer .

- Cross-Validation : Combining X-ray data (bond lengths/angles) with IR spectroscopy (stretching frequencies for O–H and C–O bonds) ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.